![molecular formula C14H16N4O4 B2462870 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1795296-23-9](/img/structure/B2462870.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
The compound is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds. The 1,2,3-triazole ring is linked to a benzo[d][1,3]dioxol-5-yl group, also known as a methylenedioxyphenyl group, which is a common motif in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic features of its constituent groups. The 1,2,3-triazole ring is planar and aromatic. The benzo[d][1,3]dioxol-5-yl group is also planar and aromatic, and the oxygen atoms in the dioxol ring could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the 1,2,3-triazole ring and the benzo[d][1,3]dioxol-5-yl group. The triazole ring is generally stable but can participate in various reactions under certain conditions . The benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar 1,2,3-triazole ring and the potential for hydrogen bonding via the dioxol ring could affect its solubility .Mechanism of Action
Target of Action
Similar compounds have been reported to targetNitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.
Mode of Action
Based on the structure and activity of similar compounds, it can be hypothesized that it may interact with its target enzyme to modulate its activity, leading to changes in the production of nitric oxide .
Biochemical Pathways
Given its potential target, it may influence pathways related to nitric oxide signaling, which plays a role in a variety of biological processes, including inflammation, neurotransmission, and vascular regulation .
Result of Action
Modulation of nitric oxide production could potentially lead to a variety of effects, depending on the specific context and the cells involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These can include factors such as pH, temperature, presence of other molecules, and specific characteristics of the target cells.
Future Directions
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-14(20,7-15-13(19)10-6-18(2)17-16-10)9-3-4-11-12(5-9)22-8-21-11/h3-6,20H,7-8H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIWWWJDYTWFGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN(N=N1)C)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide |
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